Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate
Description
Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate is a nitroaromatic ester featuring a mesitylsulfonyloxy (2,4,6-trimethylbenzenesulfonyloxy) substituent at the 3-position and a nitro group at the 4-position of the benzene ring. The mesityl group imparts significant steric bulk and electron-withdrawing properties, influencing reactivity, solubility, and stability. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, where steric hindrance and controlled reactivity are critical .
Properties
IUPAC Name |
methyl 4-nitro-3-(2,4,6-trimethylphenyl)sulfonyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-10-7-11(2)16(12(3)8-10)26(22,23)25-15-9-13(17(19)24-4)5-6-14(15)18(20)21/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZIZPLOAKSDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst. The mesitylsulfonyl group is introduced through a sulfonylation reaction using mesitylsulfonyl chloride and a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The mesitylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide or potassium carbonate).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-[(mesitylsulfonyl)oxy]-4-aminobenzenecarboxylate.
Substitution: Various sulfonamide or sulfonate derivatives.
Hydrolysis: 3-[(mesitylsulfonyl)oxy]-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential as a drug intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate with structurally related compounds:
*Estimated based on substituent contributions.
Key Observations :
- Molecular Weight : The mesityl derivative has the highest molecular weight (393.41) due to the bulky mesitylsulfonyl group. Chloro- and dichloro-substituted analogs exhibit intermediate weights (371.75, 356.16), while the benzyloxy analog is lighter (287.27) .
- LogP : The mesityl compound’s higher LogP (~4.2) reflects increased lipophilicity from the bulky, hydrophobic mesityl group. Chloro- and dichloro-substituted analogs also exhibit elevated LogP values due to halogen atoms .
Leaving Group Efficiency
The mesitylsulfonyloxy group acts as a superior leaving group compared to benzyloxy or halogen-substituted sulfonyl groups. Its electron-withdrawing nature and steric bulk facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly in the presence of strong bases .
Steric Effects
The mesityl group’s bulkiness slows reaction kinetics in sterically demanding transformations. For example, Suzuki-Miyaura coupling or ester hydrolysis may require elevated temperatures or prolonged reaction times compared to smaller analogs like the 4-chlorophenylsulfonyl derivative .
Electronic Effects
The nitro group at the 4-position is strongly electron-withdrawing, activating the ring for electrophilic substitution. However, the mesitylsulfonyloxy group’s electron-withdrawing nature further polarizes the aromatic system, enhancing reactivity in reduction or amination reactions compared to benzyloxy analogs .
Stability and Purification
- Stability : The mesityl compound demonstrates improved stability under acidic conditions compared to benzyloxy derivatives, as the sulfonate ester is less prone to hydrolysis than ethers .
- Purification : Flash chromatography (as described in for related compounds) is critical for isolating the mesityl derivative due to its low polarity. In contrast, dichloro-substituted analogs may require gradient elution for separation .
Biological Activity
Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate, also known by its IUPAC name, is a synthetic organic compound characterized by its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17NO7S
- Molecular Weight : 379.4 g/mol
- CAS Number : 297150-60-2
The compound features a nitro group, a carboxylate moiety, and a mesitylsulfonyl group, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In vitro tests demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines, particularly in breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: Apoptosis Induction in Cancer Cells
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
- Modification of Signaling Pathways : The compound may alter key signaling pathways related to cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
